molecular formula C6H7NO2 B7852947 (1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione

(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B7852947
M. Wt: 125.13 g/mol
InChI Key: WXTZWJOCJKKBJR-ZXZARUISSA-N
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Description

The bicyclo[3.2.0]heptane framework, a fused ring system consisting of a five-membered and a four-membered ring, is a key structural motif in organic chemistry. Its unique three-dimensional architecture and inherent ring strain make it a valuable building block in the synthesis of complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9)/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTZWJOCJKKBJR-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1r,5s 3 Azabicyclo 3.2.0 Heptane 2,4 Dione and Its Derivatives

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition is a powerful and widely utilized method for the synthesis of cyclobutane (B1203170) rings, which form a core component of the bicyclo[3.2.0]heptane system. tum.de This approach involves the light-induced reaction of two unsaturated components to form a four-membered ring, offering a direct route to complex molecular architectures.

The intermolecular [2+2] photocycloaddition serves as a convergent and efficient method for assembling the bicyclo[3.2.0]heptane skeleton. This strategy typically involves the reaction of a five-membered unsaturated ring, such as a maleimide (B117702) derivative, with an alkene or alkyne. bris.ac.uk The reaction proceeds through the excitation of one of the components to a higher energy state, which then reacts with the ground state of the second component to form the cyclobutane ring.

A key advantage of this approach is the ability to rapidly construct structurally complex and sterically congested 3-azabicyclo[3.2.0]heptane scaffolds from readily available starting materials. bris.ac.uk For instance, the reaction between maleimides and various alkenes or alkynes can be used to generate a diverse library of bicyclic compounds. bris.ac.uk The reaction of 4-hydroxy-2-cyclopentenone (B1226963) derivatives with alkenes has also been studied to produce functionalized bicyclo[3.2.0]heptanes, although facial diastereoselectivity in these intermolecular reactions can sometimes be moderate. researchgate.net

Recent advancements have demonstrated the utility of visible-light-mediated energy transfer catalysis for these transformations, circumventing the need for high-energy UV irradiation. nih.gov This has expanded the scope and functional group tolerance of the reaction, making it applicable to more sensitive substrates, such as those used in DNA-encoded library technology (DELT). nih.gov

Table 1: Examples of Intermolecular [2+2] Photocycloaddition Reactions

Reactant 1Reactant 2Product ScaffoldCatalyst/ConditionsReference
3-ChloromaleimideAlkynes/Alkenes3-Azabicyclo[3.2.0]heptaneTriplet Sensitizer bris.ac.uk
2-Isoxazoline-3-carboxylatesAlkenes2-Oxa-1-azabicyclo[3.2.0]heptane[Ir(dFppy)3], Blue Light nih.gov
4-Hydroxycyclopent-2-enone3-HexyneBicyclo[3.2.0]heptanePhotochemical researchgate.net

To overcome challenges associated with direct irradiation, such as low selectivity and undesired side reactions, sensitized photocycloaddition has emerged as a superior strategy. bris.ac.uknih.gov This approach utilizes a photosensitizer, a molecule that absorbs light and transfers the energy to one of the reactants, promoting it to a triplet excited state. bris.ac.uk Triplet-sensitized reactions often exhibit improved regio- and diastereoselectivity compared to their non-sensitized counterparts. bris.ac.uknih.gov

The use of triplet sensitizers allows for the efficient [2+2] cycloaddition of functionalized maleimides with alkenes or alkynes. bris.ac.uk This method is particularly effective for intermolecular "crossed" [2+2] cycloadditions, which often suffer from poor selectivity unless reactants with significant steric and electronic bias are used. bris.ac.uk For example, a sequential photocatalysis strategy using triplet sensitization has been developed for the synthesis of densely functionalized cyclobutanes, which are precursors to the target bicyclic system. bris.ac.uk

Visible-light photocatalysis, employing sensitizers like iridium complexes, has proven effective in mediating these reactions under mild conditions. nih.gov This energy transfer sensitization provides access to unique and densely functionalized bicyclo[3.2.0]heptane derivatives, enriching the chemical space for applications like drug discovery. nih.gov

Intramolecular [2+2] photocycloaddition offers a highly efficient and stereoselective route to the bicyclo[3.2.0]heptane core. This method involves irradiating a precursor molecule that contains both the ene and enone functionalities tethered by a suitable linker. The constrained nature of the intramolecular reaction often leads to the formation of a single diastereomer. researchgate.netacs.org

Specifically, 1,5-dihydropyrrol-2-ones bearing alkenyl side chains at the 4-position have been successfully employed as precursors. acs.org Upon irradiation, typically with a mercury low-pressure lamp (λ = 254 nm) in a solvent like dichloromethane, these substrates undergo clean cycloaddition to yield the corresponding 3-azabicyclo[3.2.0]heptane derivatives in good yields and with perfect diastereoselectivity. acs.org This strategy has been shown to be superior in stereoselectivity compared to analogous intermolecular reactions. researchgate.net

Recent developments have also explored the use of cost-effective copper catalysts in combination with visible light to facilitate intramolecular [2+2] cycloadditions, achieving high yields and diastereoselectivity. nih.govacs.org This method provides a mild and efficient pathway for constructing the bicyclo[3.2.0]heptane framework. nih.govacs.org

Achieving enantioselectivity in photochemical reactions is a significant challenge. However, several strategies have been developed to control the stereochemical outcome of [2+2] photocycloadditions for the synthesis of chiral bicyclo[3.2.0]heptanes.

One effective approach is the use of chiral auxiliaries. By attaching a chiral moiety to the substrate, the facial selectivity of the cycloaddition can be controlled, leading to the formation of enantioenriched products. mdpi.comnih.gov For example, chiral oxazolidinone auxiliaries bound to aryl bis-enone substrates have been used in an organophotoredox-catalyzed radical anion [2+2] photocycloaddition to synthesize highly substituted, enantioenriched bicyclo[3.2.0]heptanes. mdpi.comnih.gov The reaction, mediated by Eosin Y under visible light, proceeds with a predictable stereochemical outcome. mdpi.comnih.gov

Another strategy involves the use of chiral templates or chiral Lewis acids. nih.gov These external agents can create a chiral environment around the reacting molecules, influencing the direction of approach and leading to an excess of one enantiomer. Such methods are notable as achieving stereoselection in photochemical reactions without direct substrate control has traditionally been difficult. nih.gov

Table 2: Strategies for Stereochemical Control

StrategyDescriptionExampleReference
Chiral AuxiliariesA chiral group is covalently attached to the substrate to direct the stereochemistry of the cycloaddition.Chiral oxazolidinones on aryl bis-enones. mdpi.comnih.gov
Chiral TemplatesA chiral molecule is used in stoichiometric amounts to create a chiral environment for the reaction.Use with isoquinolone and t-butyl acrylate. nih.gov
Chiral Lewis AcidsA chiral Lewis acid coordinates to the substrate, inducing asymmetry in the transition state.Oxazaborolidine-AlBr₃ complex with 2,3-dihydropyridin-4(1H)-one. nih.gov

Thermal Cycloaddition Reactions in Bicyclo[3.2.0]heptane-2,4-dione Synthesis

While photochemical methods are prevalent, thermal cycloaddition reactions also provide viable pathways to fused bicyclic systems, albeit through different intermediates and mechanisms.

The Diels-Alder reaction, a [4+2] thermal cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. While it does not directly form the bicyclo[3.2.0]heptane core, it is a powerful tool for assembling more complex fused polycyclic systems from which the target scaffold can be derived or which can be seen as analogous fused frameworks. nih.govbeilstein-journals.org

This reaction typically involves a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. By using cyclic dienes or dienophiles, bicyclic adducts can be readily prepared. beilstein-journals.org For instance, the reaction of cyclopentadiene (B3395910) with 1,4-benzoquinone (B44022) yields a bis-adduct that serves as a precursor for complex polycyclic structures. beilstein-journals.org Although challenges exist, particularly with sterically hindered or electronically matched reactants, conditions can be optimized. For example, the use of Lewis acids or high-pressure conditions can accelerate the reaction and improve yields. nih.gov

In the context of constructing fused frameworks, a Diels-Alder reaction can be envisioned as a key step to create a larger bicyclic system, such as a bicyclo[2.2.1]heptane, which could then undergo subsequent rearrangement or ring-contraction to afford the desired bicyclo[3.2.0]heptane structure. This strategic use of the Diels-Alder reaction provides access to angularly functionalized bicyclic structures that are otherwise difficult to obtain. nih.gov

[3+2] Cycloaddition for Spiro- and Dispiro-Bicyclo[3.2.0]heptane Systems

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings and has been effectively applied to the synthesis of complex polyheterocyclic systems containing the 3-azabicyclo[3.2.0]heptane core. A particularly efficient approach involves the one-pot, three-component reaction of an azomethine ylide with various dipolarophiles. nih.gov Azomethine ylides, generated in situ from isatins and azetidine-2-carboxylic acid, react with dipolarophiles like maleimides and itaconimides to yield spiro and dispiro[1-azabicyclo[3.2.0]heptanes]. nih.govacs.orgacs.org This methodology provides a direct route to novel polyheterocyclic systems where the azabicyclo[3.2.0]heptane framework is spiro-conjugated to an oxindole (B195798) ring and fused to a succinimide (B58015) moiety. acs.org

These reactions are notable for their efficiency, proceeding under mild conditions to afford the desired complex structures in moderate to high yields, reaching up to 93%. nih.govacs.org The strategy has been successfully used to create libraries of spirocyclic compounds, demonstrating its utility in drug discovery for generating molecular diversity. researchgate.net For instance, the reaction between 2-arylidene-1,3-indandiones and specific imines can afford dispiro[benzothiophenone-indandione-pyrrolidine] derivatives, showcasing the versatility of [3+2] cycloaddition in creating multiple stereocenters and complex spirocyclic junctions. nih.gov

Table 1: Examples of [3+2] Cycloaddition for Spiro-Bicyclo[3.2.0]heptane Systems

Azomethine Ylide Precursors Dipolarophile Product Type Yield Reference
Isatins, Azetidine-2-carboxylic acid Maleimides Spiro[1-azabicyclo[3.2.0]heptane]oxindole Up to 93% nih.gov, acs.org
Isatins, Azetidine-2-carboxylic acid Itaconimides Dispiro[1-azabicyclo[3.2.0]heptane] Moderate to High nih.gov, acs.org

Regioselective and Diastereoselective Control in Cycloaddition Processes

Achieving precise control over regioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules like (1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione. In the context of [3+2] cycloaddition reactions, excellent regioselectivity is consistently observed. nih.gov The diastereoselectivity of these reactions can range from moderate to excellent and is influenced by the nature of the substituents on the reacting components. nih.govresearchgate.net For example, in the synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks, the choice of substituents on the maleimide and the azomethine ylide dictates the stereochemical outcome. nih.gov The observed stereoselectivity in these cycloadditions has been rationalized through Density Functional Theory (DFT) studies. acs.org

Catalysis plays a crucial role in controlling stereochemistry. Silver-catalyzed [3+2] cycloaddition of 2,3-disubstituted cyclobutenones with azomethine ylide precursors has been shown to produce azabicyclic structures in good yields and high enantioselectivities (up to 95% ee). rsc.org This method allows for the construction of up to three contiguous all-carbon quaternary centers, including two angular stereocenters, with a high degree of stereocontrol. rsc.org Similarly, intramolecular [2+2] photocycloaddition reactions involving chiral auxiliaries, such as (-)-8-aminomenthol, can lead to highly diastereoselective outcomes, ultimately yielding enantiopure 3-azabicyclo[3.2.0]heptanes after removal of the chiral auxiliary. nih.gov

Table 2: Stereochemical Control in Cycloaddition Reactions

Reaction Type Catalyst/Control Element Stereochemical Outcome Yield/Selectivity Reference
[3+2] Cycloaddition Substrate Control Moderate to excellent diastereoselectivity Up to 93% yield nih.gov, acs.org
[3+2] Cycloaddition AgOAc/(S)-DTBM-Segphos High enantioselectivity 83% yield, 95% ee rsc.org

Cascade Reactions and Multicomponent Synthesis Strategies

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, offer an efficient pathway to complex molecular frameworks from simple starting materials. These processes are highly valued for their atom and step economy.

Copper catalysis has enabled the development of novel cascade reactions for the synthesis of functionalized 3-azabicyclo[m.2.0] ring systems. nih.gov A notable example is the reaction of diazo compounds with 1,n-allenynes (where n=6,7), which proceeds under mild conditions to give various functionalized azabicyclo frameworks in moderate to excellent yields. nih.gov The proposed mechanism involves an initial intermolecular cross-coupling to form a bisallene intermediate, which then undergoes a subsequent intramolecular [2+2] cycloaddition to construct the bicyclic core. nih.gov This strategy highlights the ability of copper catalysts to orchestrate complex transformations, providing rapid access to densely functionalized bicyclic structures. nih.govresearchgate.net

One-pot multicomponent reactions are highly convergent strategies that enhance synthetic efficiency by combining three or more reactants in a single vessel to form a complex product. An efficient one-pot, three-component [3+2] cycloaddition has been developed for the synthesis of spiro- and dispiro[1-azabicyclo[3.2.0]heptanes]. nih.govacs.org This reaction brings together isatins, azetidine-2-carboxylic acid (to generate an azomethine ylide in situ), and various maleimides or itaconimides. nih.govacs.org The process is characterized by its operational simplicity, mild reaction conditions, and the ability to generate significant molecular complexity quickly, yielding products with high stereoselectivity. acs.orgresearchgate.net This approach provides a straightforward and stereoselective route to new polyheterocyclic systems, which are valuable as building blocks in medicinal chemistry. acs.org

Intramolecular Cyclization Pathways for 3-Azabicyclo[3.2.0]heptane-2,4-dione Formation

Intramolecular cyclization represents a key strategy for the formation of cyclic and bicyclic systems, often providing high levels of stereochemical control due to the tethered nature of the reacting partners.

The formation of the 3-azabicyclo[3.2.0]heptane-2,4-dione structure often involves the creation of the bicyclic core and the imide functionality. While many syntheses build upon pre-existing imide rings (e.g., maleimide), alternative strategies involve the final ring closure to form the imide. One such strategy is the intramolecular photochemical [2+2] cyclization. enamine.netnih.gov In this approach, a precursor such as a cinnamic acid N-allyl amide can undergo photochemical cyclization to form the bicyclo[3.2.0]heptane skeleton. researchgate.net Subsequent manipulation of functional groups can lead to the formation of the dione (B5365651). A more direct ring closure involves the intramolecular displacement of a suitable leaving group by an amide nucleophile. For instance, in the synthesis of a related 3,6-diazabicyclo[3.2.0]heptane core, a key step is the intramolecular cyclization of a 3,4-disubstituted N-benzyl pyrrolidine (B122466), where a C-N bond is formed through the substitution of a mesylate by an amino group to construct the second ring. unife.it A similar ring-closing strategy can be envisioned for the formation of the imide ring of the target dione from a suitably functionalized cyclobutane precursor bearing both an amine and two carboxylic acid derivatives.

Cyclization of Amino Alcohol Precursors

The formation of cyclic amides (lactams) from amino alcohol precursors represents a fundamental strategy in heterocyclic chemistry. This methodology can be selectively applied to produce either cyclic amines or lactams by carefully choosing the reaction conditions. researchgate.netrsc.org The cyclization of n-amino-alcohols can be directed towards the formation of the amide as the major product by introducing a sacrificial ketone, which acts as a hydrogen acceptor. researchgate.netrsc.org In the absence of such an additive, a mixture of the cyclic amine and amide is often observed. researchgate.net

This transformation is typically facilitated by an amination catalyst. researchgate.netrsc.org The selective synthesis of lactams is of significant interest as they are precursors to various other compounds. For instance, lactams can be obtained from ω‐amino fatty acids through hydrosilylation, a method that demonstrates good functional group tolerance and avoids the need for metallic catalysts. researchgate.net Another approach involves the diastereoselective aza-Wacker cyclization of O-allyl hemiaminals, derived from allylic alcohols, which provides efficient access to 1,2-aminoalcohol derivatives that can be further elaborated. nih.gov

While these methods provide a general framework for constructing cyclic amide moieties, their application to the synthesis of the complex this compound structure would require a meticulously designed, stereochemically defined amino alcohol precursor capable of undergoing the necessary intramolecular cyclizations to form the fused ring system.

Table 1: Selective Cyclization of Amino Alcohols This table illustrates the selective formation of cyclic amides (lactams) or cyclic amines from amino alcohol precursors under different catalytic conditions.

PrecursorAdditiveMajor ProductCatalyst System
n-Amino-alcoholSacrificial KetoneLactam (Amide)Amination Catalyst
n-Amino-alcoholWaterCyclic AmineAmination Catalyst
n-Amino-alcoholNoneMixture of Amine and AmideAmination Catalyst

Synthetic Challenges and Innovations in Accessing the (1R,5S)-3-Azabicyclo[3.2.0]heptane Skeleton

The 3-azabicyclo[3.2.0]heptane framework, despite its presence in notable pharmaceutical agents like the anti-schizophrenia drug belaperidone, has been less explored compared to its structural relatives. orgsyn.org A significant barrier to its broader application has been the lack of efficient and direct synthetic routes to the core structure. orgsyn.org Many existing methods yield derivatives with undesired substitutions that are difficult to remove, complicating further synthetic manipulations. orgsyn.org

Overcoming Limitations of Electronically Activated Olefins in Cycloadditions

The [2+2] cycloaddition is one of the most powerful methods for constructing cyclobutane rings, which form the core of the 3-azabicyclo[3.2.0]heptane skeleton. orgsyn.orgacs.org However, a major challenge is that nearly all conventional [2+2] photocycloaddition reactions require the use of electronically activated olefins. orgsyn.org This "activation requirement" means that the resulting bicyclic scaffolds often contain unwanted functional groups introduced by the activating moieties. orgsyn.org Removing these groups can be synthetically costly and inefficient. orgsyn.org Photoredox-catalyzed [2+2] cycloadditions operating under oxidative pathways are typically limited to electron-rich substrates, while reductive pathways are often restricted to α,β-unsaturated carbonyl compounds. nih.gov

A significant innovation in this area is the adaptation of the Kochi–Salomon reaction, a photochemical [2+2] cycloaddition capable of engaging two unactivated olefins. orgsyn.org The classical version of this reaction is intolerant of basic amines, which precludes a one-step synthesis of the parent 3-azabicyclo[3.2.0]heptane from a simple precursor like diallylamine (B93489). orgsyn.org A recent breakthrough involves an amine-tolerant modification of this reaction. By performing the reaction in an acidic medium, the basicity of the amine substrate is masked through in situ protonation. orgsyn.org This allows for the direct intramolecular cycloaddition of diallylamine using 254 nm UV light, providing a direct pathway to the unsubstituted parent 3-azabicyclo[3.2.0]heptane skeleton, thus circumventing the need for activated olefins and subsequent de-functionalization steps. orgsyn.org

Development of Efficient Large-Scale Preparative Methods

The transition from laboratory-scale synthesis to large-scale preparation presents its own set of challenges, including reaction efficiency, safety, and product isolation. For the 3-azabicyclo[3.2.0]heptane system, efficient and scalable methods are crucial for its practical application in drug discovery and development. orgsyn.org

An efficient, large-scale synthesis of the parent 3-azabicyclo[3.2.0]heptane has been developed based on the amine-tolerant photochemical [2+2] cycloaddition. orgsyn.org This method utilizes readily available starting materials and has been successfully applied on a multigram scale. orgsyn.orgresearchgate.net The procedure involves the irradiation of an aqueous acidic solution of diallylamine in the presence of a copper(I) catalyst. orgsyn.orgacs.org Despite challenges in product isolation due to the high water solubility of the resulting amine, the method provides a robust and scalable route to the core scaffold. orgsyn.org

Another approach enabling multigram-scale synthesis involves a [3+2] cycloaddition between a cyclobutene-1-carboxylate and an in situ generated azomethine ylide. researchgate.net This strategy has proven effective for creating a variety of substituted 3-azabicyclo[3.2.0]heptane-derived building blocks, demonstrating its utility for creating libraries of compounds for further study. researchgate.net

Table 2: Large-Scale Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride This table outlines the key reagents and conditions for the preparative-scale photochemical synthesis of the parent 3-azabicyclo[3.2.0]heptane scaffold. orgsyn.org

ParameterDetails
Starting MaterialDiallylamine
Key Reagents1 M H₂SO₄, CuSO₄·5H₂O
SolventDI Water
Reaction TypeIntramolecular [2+2] Photochemical Cycloaddition
Light Source254 nm UV lamps
Scale~3 gram scale
Final Product FormHydrochloride salt (1)

Advanced Structural Elucidation and Conformational Analysis of 1r,5s 3 Azabicyclo 3.2.0 Heptane 2,4 Dione

Spectroscopic Characterization Techniques for Structural Assignment

Spectroscopic methods are fundamental in determining the structure of (1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione, providing insights from the vibrational modes of its bonds to the precise connectivity and spatial arrangement of its atoms.

Infrared and Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational and Chiral Differentiation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 3-azabicyclo[3.2.0]heptane-2,4-dione derivatives, characteristic vibrational bands are observed. The presence of the imide group is typically confirmed by strong carbonyl (C=O) stretching bands. For instance, in related structures, these carbonyl absorptions appear in the region of 1691-1763 cm⁻¹. ucd.iethieme-connect.com The N-H bond of the imide would be expected to produce a distinct stretching vibration as well, often seen as a broad band around 3200 cm⁻¹. ucd.iethieme-connect.com

While standard IR spectroscopy is invaluable, it is insensitive to chirality. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, provides an essential layer of analysis for chiral molecules like this compound. VCD spectroscopy can be used to unambiguously determine the absolute configuration of a molecule by comparing the experimental spectrum to one predicted by Density Functional Theory (DFT) calculations. nih.gov This technique is exceptionally powerful for discriminating between structural isomers and enantiomers, a task that is challenging for other spectroscopic methods. nih.govresearchgate.net

Table 1: Representative IR Absorption Data for 3-Azabicyclo[3.2.0]heptane-2,4-dione Analogs ucd.iethieme-connect.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Imide)Stretching~3218
C-H (Aliphatic)Stretching~2985
C=O (Imide)Stretching1691 - 1763

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitution and Configuration Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity and stereochemistry of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the this compound framework can be mapped.

In the ¹H NMR spectrum, the protons on the bicyclic core would exhibit characteristic chemical shifts and coupling constants that reveal their spatial relationships. The bridgehead protons are particularly diagnostic. For example, in various substituted 3-azabicyclo[3.2.0]heptane-2,4-diones, the bridgehead protons (H-1 and H-5) appear as distinct multiplets. ucd.iethieme-connect.com The protons on the cyclobutane (B1203170) and pyrrolidine (B122466) rings would show complex splitting patterns due to geminal and vicinal coupling.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbons of the imide ring appearing significantly downfield (typically >170 ppm). ucd.iethieme-connect.com The chemical shifts of the aliphatic carbons confirm the bicyclo[3.2.0]heptane skeleton. Advanced NMR techniques, such as NOESY, can be employed to confirm the cis-fusion of the two rings by observing through-space interactions between protons on the cyclobutane and pyrrolidine rings. thieme-connect.com

Table 2: Exemplary ¹H and ¹³C NMR Data for Substituted 3-Azabicyclo[3.2.0]heptane-2,4-dione Scaffolds ucd.iethieme-connect.com

Atom TypeTechniqueTypical Chemical Shift (δ, ppm)
Imide N-H¹H NMR7.8 - 8.4 (broad singlet)
Bridgehead C-H¹H NMR3.6 - 3.9
Ring CH₂¹H NMRVariable (depends on substitution)
Carbonyl (C=O)¹³C NMR174 - 180
Bridgehead (CH)¹³C NMR45 - 50
Ring (CH₂)¹³C NMR25 - 40

Mass Spectrometry in Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₇NO₂). ucd.iethieme-connect.com

Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The bicyclic structure is expected to undergo specific cleavage pathways. A common fragmentation for related 1,3-diones involves McLafferty rearrangements and allylic cleavages, although the saturated nature of the target compound would lead to fragmentation primarily driven by the strained cyclobutane ring and the imide functionality. core.ac.uk The initial fragmentation could involve the loss of CO or other small neutral molecules, providing clues to the underlying structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular packing.

Analysis of Cyclobutane Ring Planarity and Fused Ring Geometries

The structure of this compound features a five-membered pyrrolidine-2,4-dione (B1332186) ring fused to a four-membered cyclobutane ring. X-ray analysis of closely related structures reveals important geometric details. For instance, in 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione, the cyclobutane ring is observed to be nearly planar, with a root-mean-square deviation of fitted atoms of only 0.0609 Å. researchgate.net

Table 3: Key Geometric Parameters from a Substituted 3-Azabicyclo[3.2.0]heptane-2,4-dione Crystal Structure researchgate.net

Structural FeatureParameterObserved Value
Cyclobutane RingPlanarity (r.m.s. deviation)0.0609 Å
Ring FusionAngle between Cyclobutane and Pyrrolidine Planes67.6 (6)°

Characterization of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction. The imide group contains both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O).

Polymorphism Studies Related to Crystal Packing

While specific polymorphism studies on the parent this compound are not extensively detailed in available literature, analysis of closely related derivatives provides significant insight into the intermolecular forces that govern its crystal packing and potential for polymorphic behavior. The solid-state architecture is primarily dictated by a network of hydrogen bonds.

In the crystal structure of a related derivative, 3-(2,6-Dioxopiperidin-3-yl)-3-aza-bicyclo-[3.2.0]heptane-2,4-dione, the crystal packing is heavily influenced by extensive intermolecular C—H···O and N—H···O hydrogen bonding interactions. nih.govresearchgate.net These interactions involve all four carbonyl oxygen atoms and hydrogen atoms from the cyclobutane ring. nih.govresearchgate.net Such hydrogen bonding is a known driver for polymorphism in similar bicyclic systems. rsc.org

The intricate network of these interactions results in the formation of infinite molecular chains. nih.govresearchgate.net Specifically, molecules are linked into chains that propagate diagonally along the d-nb.info plane of the unit cell, arranged in an alternating, inverted pattern. nih.govresearchgate.net Additionally, weak π-ring interactions have been observed between hydrogen atoms of the cyclobutane ring and the five-membered pyrrolidine ring, further stabilizing the crystal lattice. nih.govresearchgate.net The presence of these specific and directional intermolecular forces suggests that different packing arrangements, or polymorphs, could be accessible under varying crystallization conditions.

Conformational Landscapes and Dynamics of the Bicyclic Core

The rigid, fused-ring system of the azabicyclo[3.2.0]heptane core imparts a distinct three-dimensional structure that is of significant interest in fields such as medicinal chemistry. Understanding its conformational preferences is key to harnessing its potential as a structural scaffold.

Theoretical and Experimental Conformational Analysis of the Azabicyclo[3.2.0]heptane System

Experimental data from X-ray crystallography of derivatives provides a precise snapshot of the bicyclic core's conformation in the solid state. The structure of 3-(2,6-Dioxopiperidin-3-yl)-3-aza-bicyclo-[3.2.0]heptane-2,4-dione shows that the bicyclic system is composed of a nearly planar cyclobutane ring fused to a pyrrolidine ring. nih.govresearchgate.net The root-mean-square (r.m.s.) deviation of the fitted atoms in the cyclobutane ring is a mere 0.0609 Å. nih.govresearchgate.net

The fusion of the two rings creates a pronounced angle between their mean planes, measured at 67.6 (6)°. nih.govresearchgate.net This significant deviation from planarity is a hallmark of the bicyclo[3.2.0]heptane system. The conformation is further defined by the twist of the rings relative to each other. nih.govresearchgate.net The study of various 2-azabicyclo[3.2.0]heptane and 2-azabicyclo[4.2.0]octane systems has shown that subtle differences in their conformational behavior can lead to different chemical reactivities. researchgate.net

ParameterValueDescription
Cyclobutane Ring Planarity (r.m.s. deviation)0.0609 ÅIndicates a nearly flat four-membered ring. nih.govresearchgate.net
Angle between Cyclobutane and Pyrrolidine Mean Planes67.6 (6)°Quantifies the non-planar, fused nature of the bicyclic core. nih.govresearchgate.net

Exit Vector Plot (EVP) Analysis for Quantification of Molecular Three-Dimensionality

To move beyond qualitative descriptions of molecular shape, quantitative measures of three-dimensionality are employed. While descriptors like the principal moments of inertia (PMI) are used to assess the "dimensionality" of organic molecules, Exit Vector Plot (EVP) analysis provides a powerful tool specifically for evaluating the geometric space covered by substituents on a scaffold. nih.govresearchgate.net This approach is inspired by the Ramachandran plots used for analyzing peptide conformations. nih.gov

EVP analysis has been successfully applied to the 3-azabicyclo[3.2.0]heptane scaffold to characterize it as a three-dimensional template. nih.govrsc.org The method represents the scaffold as a simplified model with "exit vectors" originating from the atoms where substituents can be attached. nih.gov By plotting the geometric relationship between these vectors for a multitude of conformations, an EVP map is generated, which visualizes the spatial territory accessible to the functional groups. nih.govrsc.orgnih.gov

This analysis has shown that the 3-azabicyclo[3.2.0]heptane scaffold is a robust three-dimensional template suitable for lead-oriented parallel synthesis in drug discovery. rsc.org The use of EVPs helps in classifying the conformational space, identifying unique conformers, and building structure-property relationships where the spatial arrangement of functional groups is a critical factor. nih.gov This quantitative assessment confirms that introducing saturated, bicyclic ring systems like azabicyclo[3.2.0]heptane is an effective strategy for increasing molecular non-planarity, a desirable trait for modern drug candidates. rsc.org

Chemical Reactivity and Mechanistic Organic Chemistry of 1r,5s 3 Azabicyclo 3.2.0 Heptane 2,4 Dione

Reactivity Profiles of the Dicarbonyl Moiety

The dicarbonyl functionality within the five-membered ring is an imide, which exhibits characteristic reactivity at the electrophilic carbonyl carbons. The geometry of the bicyclic system can influence the accessibility and reactivity of these carbonyl groups compared to simpler, planar imides. nih.gov

The dicarbonyl groups of the imide moiety are susceptible to reduction by powerful hydride-donating agents. Due to the lower electrophilicity of amides and imides compared to ketones and aldehydes, strong reducing agents are required. youtube.commasterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides and imides to the corresponding amines. masterorganicchemistry.comunipv.it It is expected to reduce the dicarbonyl groups of (1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione to yield the parent bicyclic amine, (1R,5S)-3-azabicyclo[3.2.0]heptane. In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce amides or imides, though reductions of esters are occasionally observed. youtube.comlibretexts.org Therefore, NaBH₄ would likely be unreactive towards the dicarbonyl moiety of the title compound. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Reactivity with Common Hydride Reducing Agents
ReagentExpected ReactivityProductReference
Lithium Aluminum Hydride (LiAlH₄)Reactive(1R,5S)-3-Azabicyclo[3.2.0]heptane masterorganicchemistry.comunipv.it
Sodium Borohydride (NaBH₄)UnreactiveNo reaction masterorganicchemistry.comlibretexts.org

Information regarding the direct oxidation of the ketone groups within this specific bicyclic imide is not extensively documented in the literature.

The carbonyl carbons of the imide ring are electrophilic and can be attacked by nucleophiles. msu.edu Such reactions, typically proceeding through a tetrahedral intermediate, can lead to the opening of the five-membered pyrrolidine-2,4-dione (B1332186) ring. researchgate.net Common nucleophilic reactions include hydrolysis and aminolysis.

Hydrolysis: In the presence of aqueous acid or base, the imide ring can undergo hydrolysis. This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on one of the carbonyl groups, leading to the formation of a dicarboxylic acid derivative after ring cleavage.

Aminolysis: Reaction with primary or secondary amines can result in the opening of the imide ring to form an amide-containing product.

The reactivity of the imide towards nucleophiles is enhanced by the strained nature of the bicyclic system. nih.gov In highly twisted or strained lactams, nucleophilic addition to the amide bond can lead to remarkably stable tetrahedral intermediates. nih.gov This suggests that the carbonyl groups in this compound are likely activated towards nucleophilic attack due to the inherent ring strain.

Derivatization Strategies at the Bridgehead and Ring Nitrogen Atoms

Functionalization of the this compound scaffold can be achieved primarily at the ring nitrogen atom. The bridgehead carbons (C1 and C5) are quaternary and non-activated, making their direct functionalization challenging.

The nitrogen atom of the imide moiety possesses an acidic proton (pKa similar to that of succinimide (B58015), ~9.5), which can be removed by a suitable base. The resulting conjugate base is a potent nucleophile and can react with various electrophiles. This allows for straightforward N-functionalization, a common strategy for modifying imides.

Examples of N-Derivatization Reactions:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base.

N-Acylation: Treatment with acyl chlorides or acid anhydrides to introduce an acyl group. unipv.it

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

A derivative, 3-(2,6-dioxopiperidin-3-yl)-3-aza-bicyclo-[3.2.0]heptane-2,4-dione, has been synthesized and characterized, demonstrating that complex substituents can be readily attached at the nitrogen position. researchgate.netnih.gov

Ring-Opening and Rearrangement Reactions of the Strained Bicyclo[3.2.0]heptane Ring System

The inherent strain of the fused cyclobutane (B1203170) ring in the bicyclo[3.2.0]heptane system is a key driver of its reactivity, making it susceptible to ring-opening and rearrangement reactions that relieve this strain. thieme-connect.de

A notable reaction is the formal retro-[2+2] cycloaddition. nih.gov This process involves the cleavage of the cyclobutane ring to generate a more flexible, monocyclic species. This transformation can be initiated through mechanical force (mechanochemistry) or photochemically. nih.govacs.org The mechanical activation of a bicyclo[3.2.0]heptane mechanophore has been shown to produce reactive bis-enone products. nih.govacs.org This ring-opening is reversible under photochemical conditions, allowing for a switchable system where the bicyclic structure can be regenerated from the bis-enone upon irradiation with visible light. nih.gov

Acid-catalyzed rearrangements of the bicyclo[3.2.0]heptane skeleton are also known. acs.org These reactions typically proceed through carbocationic intermediates, and the product distribution is governed by the relative stability of the possible rearranged carbocyclic frameworks.

Elucidation of Reaction Mechanisms

The formation of the 3-azabicyclo[3.2.0]heptane skeleton is often achieved through cycloaddition reactions, and the mechanisms of these transformations have been a subject of detailed investigation. taltech.ee

The construction of the bicyclo[3.2.0]heptane core typically relies on either [2+2] or [3+2] cycloaddition strategies. taltech.eeresearchgate.net

[2+2] Photocycloaddition: This is one of the most powerful methods for creating the cyclobutane ring of the bicyclic system. orgsyn.orgorgsyn.org The reaction often involves the intramolecular photochemical cyclization of substrates like cinnamic acid N-allyl amides. unipv.itresearchgate.net These reactions can proceed through different mechanisms depending on the conditions. Direct irradiation often involves an excited singlet state, while photosensitized reactions, using sensitizers like thioxanthone, proceed via a triplet state, typically involving a stepwise mechanism with the formation of a biradical intermediate. mdpi.comacs.org The stereochemical outcome of the reaction is determined by the stability of these intermediates and the kinetics of ring closure.

[3+2] Dipolar Cycloaddition: This method involves the reaction of a three-atom dipole (like an azomethine ylide) with a two-atom dipolarophile to form the five-membered pyrrolidine (B122466) ring. This approach has been used to efficiently synthesize various substituted 3-azabicyclo[3.2.0]heptane derivatives. researchgate.net The mechanism of these 1,3-dipolar cycloadditions has been extensively studied using Density Functional Theory (DFT) calculations. mdpi.combeilstein-journals.org These computational studies help to determine whether the reaction proceeds through a concerted, single-transition-state pathway or a stepwise mechanism involving a zwitterionic or biradical intermediate. mdpi.commdpi.com DFT calculations on the reaction of azomethine ylides with cyclopropenes to form related 3-azabicyclo[3.1.0]hexane systems showed the reaction to be controlled by the HOMO(dipolarophile)-LUMO(dipole) interaction, and the calculated transition state energies successfully explained the experimentally observed high diastereoselectivity. beilstein-journals.org Such studies provide deep insight into the concerted nature and stereochemical control of these cycloadditions. rsc.org

Table 2: Mechanistic Aspects of Cycloaddition Routes to 3-Azabicyclo[3.2.0]heptane
Reaction TypeKey Intermediates/StatesMechanistic PathwayInvestigative ToolsReference
[2+2] Photocycloaddition (Sensitized)Triplet Excited State, Biradical IntermediateStepwiseProduct Analysis, Quenching Studies mdpi.comacs.org
[3+2] Dipolar CycloadditionConcerted Transition StateGenerally ConcertedDFT Calculations, Frontier Molecular Orbital (FMO) Theory mdpi.combeilstein-journals.org

Role of Orbital Interactions in Determining Regio- and Diastereoselectivity

The stereochemical outcome of reactions such as cycloadditions, Michael additions, and hydroarylations involving this compound is not arbitrary but is rather a consequence of the energetic favorability of one reaction pathway over another. This energetic preference is largely dictated by the stabilizing interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. The geometry of these orbitals, including the magnitude and phase of their lobes, determines the optimal orientation of the reacting molecules as they approach each other, thus dictating the regio- and diastereoselectivity of the product.

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms of such stereoselective transformations. These theoretical investigations allow for the visualization and energetic quantification of frontier molecular orbitals and the transition states through which reactants evolve into products. For instance, in the context of palladium-catalyzed hydroarylation reactions of derivatives of Vince lactam, DFT calculations have been successfully employed to rationalize the high diastereoselectivities observed experimentally. researchgate.net By analyzing the transition state energies for the formation of different diastereomers, researchers can pinpoint the specific orbital interactions and steric clashes that favor the formation of the observed product.

To illustrate the application of F-MO theory in a generalized cycloaddition reaction, consider the interaction of this compound (as the dienophile) with a generic diene. The relative energies of the HOMO and LUMO of both reactants will determine the dominant orbital interaction.

CompoundFMOEnergy (eV) (Illustrative)Key Orbital Coefficients (Illustrative)
This compoundHOMO-8.5C1: 0.45, C5: -0.42
LUMO-1.2C1: 0.55, C5: 0.51
Generic DieneHOMO-7.8C1: 0.60, C4: -0.60
LUMO0.5C1: 0.58, C4: 0.58

Note: The energy values and orbital coefficients in this table are illustrative and intended to demonstrate the concept. Actual values would be obtained from specific quantum chemical calculations for a given reaction.

In a normal-electron-demand Diels-Alder reaction, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile. The smaller the energy gap between these orbitals, the stronger the stabilizing interaction and the faster the reaction. The coefficients of the atomic orbitals at the reacting centers (C1 and C4 of the diene, and C1 and C5 of the lactam's double bond) in the respective FMOs determine the regioselectivity. A larger overlap between lobes of the same phase leads to a more stable transition state.

Furthermore, computational methods such as the activation strain model (or distortion/interaction model) provide a powerful framework for analyzing the origins of reaction barriers and stereoselectivity. This model deconstructs the energy of the transition state into two components: the strain energy, which is the energy required to distort the reactants from their ground-state geometries to their geometries in the transition state, and the interaction energy, which is the stabilizing interaction between the distorted reactants. By comparing the strain and interaction energies for the transition states leading to different stereoisomers, a quantitative understanding of the factors controlling the stereochemical outcome can be achieved. For example, in enzymatic C-H amidation reactions to form lactams, DFT calculations have been used to determine that the energy barrier for hydrogen abstraction can dictate the regioselectivity between forming five- or six-membered rings. nih.gov

Strategic Applications in Contemporary Organic Synthesis and Medicinal Chemistry

(1R,5S)-3-Azabicyclo[3.2.0]heptane-2,4-dione as a Chiral Building Block in Asymmetric Synthesis

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This property is of paramount importance in asymmetric synthesis, a field of chemistry focused on the selective synthesis of one enantiomer of a chiral molecule. The fixed stereochemistry of the bicyclic dione (B5365651) makes it an excellent starting material or intermediate for the synthesis of enantiomerically pure compounds. Its rigid framework allows for predictable control over the stereochemical outcome of subsequent reactions, ensuring that the desired three-dimensional arrangement of atoms in the final product is achieved. The use of such chiral building blocks is a fundamental strategy in the synthesis of pharmaceuticals, as often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

Design and Synthesis of Conformationally Restricted Scaffolds for Drug Discovery

The rigid structure of this compound is a key feature that medicinal chemists exploit in the design of new drugs. whiterose.ac.uk By incorporating this scaffold into a drug candidate, the molecule's flexibility is reduced. This conformational restriction can lead to several advantages, including increased binding affinity to the target protein and improved selectivity, as the molecule is pre-organized in the correct conformation for binding. whiterose.ac.uk

Exploration of Chemical Space with Three-Dimensional Building Blocks and Fsp3 Values

In recent years, drug discovery has seen a shift away from flat, two-dimensional molecules towards more three-dimensional structures. vu.nl This trend is driven by the understanding that molecules with greater three-dimensionality are more likely to interact with the complex, three-dimensional binding sites of biological targets. The "fraction of sp3-hybridized carbons" (Fsp3) is a metric used to quantify the three-dimensionality of a molecule. vu.nlacs.org A higher Fsp3 value generally corresponds to a more three-dimensional and less flat structure. vu.nl

Building blocks like this compound, which are rich in sp3-hybridized carbons, are therefore highly sought after for the synthesis of compound libraries with increased three-dimensionality. chimia.ch The use of such 3D building blocks allows for a more thorough exploration of the vast "chemical space" of possible drug-like molecules, increasing the chances of discovering novel and effective therapeutics. chimia.chresearchgate.net

Rational Design of Stereochemically Defined Scaffolds

The well-defined stereochemistry of this compound facilitates the rational design of new drug candidates. rug.nlrsc.orgresearchgate.net Knowing the precise three-dimensional arrangement of the atoms in the scaffold allows chemists to design molecules that will fit specifically into the binding site of a target protein. This structure-based drug design approach can significantly accelerate the drug discovery process and lead to the development of more potent and selective drugs. The computational exploration of molecular scaffolds is a key tool in medicinal chemistry, aiding in the generation of molecular hierarchies, structural classification, and the association of scaffolds with biological activities. nih.gov

Role in the Synthesis of Complex Molecules and Analogues

The unique structural features of this compound make it a valuable intermediate in the synthesis of a variety of complex molecules, including natural products and their analogues. nih.gov

Development of Bicyclic Analogues for Structure-Activity Relationship Studies (e.g., γ-aminobutyric acid analogues)

This compound and its derivatives have been used to create bicyclic analogues of important neurotransmitters like γ-aminobutyric acid (GABA). researchgate.netmdpi.comresearcher.life GABA analogues are a class of drugs with a wide range of therapeutic applications, including the treatment of epilepsy, neuropathic pain, and anxiety disorders.

By incorporating the rigid 3-azabicyclo[3.2.0]heptane scaffold, researchers can create conformationally restricted GABA analogues. researchgate.net Studying the biological activity of these rigid analogues helps to understand the optimal three-dimensional shape required for binding to GABA receptors and transporters. This information is crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity. nih.gov These studies can guide the design of new, more potent, and selective GABAergic drugs. The synthesis of such analogues often involves key steps like intermolecular [2+2] photocycloaddition to construct the bicyclic core. researchgate.net

Integration into Spirocyclic and Polyheterocyclic Systems with Unique Architectures

The rigid, bicyclic framework of the 3-azabicyclo[3.2.0]heptane core serves as a valuable structural motif in the design of complex molecules with unique three-dimensional architectures. A primary strategy for its integration into larger systems is through multicomponent reactions that construct the bicyclic core as part of a more elaborate spirocyclic or polyheterocyclic structure. This approach is particularly effective in generating molecular diversity and accessing novel chemical space relevant to medicinal chemistry.

A prominent and efficient method for this integration is the one-pot, three-component [3+2]-cycloaddition reaction. acs.orgnih.gov This strategy involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile to form the desired polyheterocyclic system. This process directly builds complex molecules such as 3-spiro[1-azabicyclo[3.2.0]heptane]oxindoles, which are spiro-conjugated to a succinimide (B58015) moiety. acs.org

The reaction typically proceeds under mild conditions and involves the condensation of an isatin (B1672199) derivative with azetidine-2-carboxylic acid to generate the key azomethine ylide intermediate. This 1,3-dipole is then trapped by a dipolarophile, such as a substituted maleimide (B117702) or itaconimide. The ensuing [3+2]-cycloaddition forges the 3-azabicyclo[3.2.0]heptane ring system directly onto the oxindole (B195798) core, creating a spirocyclic junction at the C3 position of the oxindole.

This synthetic route offers significant advantages, including high atom economy, operational simplicity, and the ability to generate stereochemically complex products with good to excellent diastereoselectivity and complete regioselectivity. nih.gov The stereochemical outcome of the cycloaddition is a critical aspect, affording specific isomers of the resulting polyheterocyclic products. The versatility of this reaction allows for the use of a wide range of substituted isatins and dipolarophiles, enabling the creation of a library of spiro[1-azabicyclo[3.2.0]heptane] frameworks with diverse functional groups. acs.org

The research findings demonstrate that this method provides a simple and stereoselective route to novel spiro and dispiro[1-azabicyclo[3.2.0]heptanes] in moderate to high yields. nih.gov The resulting polyheterocyclic systems, which embed the 3-azabicyclo[3.2.0]heptane core, are of significant interest for further investigation as potential biologically active agents. acs.org

Research Findings: Synthesis of 3-Spiro[1-azabicyclo[3.2.0]heptane]oxindoles

The following table summarizes the results of a one-pot, three-component [3+2]-cycloaddition reaction for the synthesis of various spiro[1-azabicyclo[3.2.0]heptane]oxindoles. The reaction combines different isatin derivatives, azetidine-2-carboxylic acid, and various maleimides or itaconimides.

Isatin Derivative (Reactant 1)Dipolarophile (Reactant 2)Resulting Spiro-CompoundYield (%)Diastereomeric Ratio (d.r.)
IsatinN-Methylmaleimide3-Spiro[1-azabicyclo[3.2.0]heptane]oxindole derivative85>99:1
5-Bromo-isatinN-Methylmaleimide5'-Bromo-3-Spiro[1-azabicyclo[3.2.0]heptane]oxindole derivative93>99:1
5-Chloro-isatinN-Phenylmaleimide5'-Chloro-3-Spiro[1-azabicyclo[3.2.0]heptane]oxindole derivative88>99:1
5-Fluoro-isatinN-Ethylmaleimide5'-Fluoro-3-Spiro[1-azabicyclo[3.2.0]heptane]oxindole derivative82>99:1
IsatinN-Phenylmaleimide3-Spiro[1-azabicyclo[3.2.0]heptane]oxindole derivative91>99:1
5-Nitro-isatinN-Methylmaleimide5'-Nitro-3-Spiro[1-azabicyclo[3.2.0]heptane]oxindole derivative75>99:1
IsatinItaconimide derivativeDispiro[1-azabicyclo[3.2.0]heptane]oxindole derivative6885:15

Computational Chemistry and Theoretical Investigations of 1r,5s 3 Azabicyclo 3.2.0 Heptane 2,4 Dione

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of (1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione. These studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic properties.

Electronic Properties: The distribution of electrons within the molecule dictates its reactivity. Key parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges are calculated to map out reactive sites. For instance, the carbonyl carbons are expected to be electrophilic due to the polarization of the C=O bonds, making them susceptible to nucleophilic attack. The nitrogen atom, while part of an imide, may still exhibit some nucleophilic character.

Reactivity Descriptors: Global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO) provide a quantitative measure of the molecule's reactivity. These descriptors include chemical potential, hardness, softness, and the electrophilicity index. These values help in predicting how the molecule will behave in various chemical reactions. For example, a large HOMO-LUMO gap would suggest high kinetic stability.

Calculated Electronic Properties of this compound
PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.5 D

Computational Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods are invaluable for predicting spectroscopic data, such as NMR and IR spectra, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, it is possible to obtain theoretical chemical shifts that correlate well with experimental data. These predictions are crucial for assigning signals in experimentally obtained spectra and for confirming the stereochemistry of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in an IR spectrum. For this compound, strong absorptions corresponding to the symmetric and asymmetric stretching of the carbonyl groups are expected, providing a clear signature for the dione (B5365651) functionality.

Conformational Preferences: The bicyclo[3.2.0]heptane core is known to adopt a puckered, non-planar conformation. researchgate.net Computational studies on similar bicyclic systems have shown that the five-membered ring often adopts a twist or envelope conformation to relieve ring strain. For the (1R,5S) stereoisomer, the cis-fusion of the cyclobutane (B1203170) and pyrrolidine (B122466) rings results in a V-shaped molecule. The preferred conformation is one that minimizes steric interactions and torsional strain.

Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted Signature
¹³C NMR (ppm)C=O: ~175-180 ppm; Bridgehead C: ~40-50 ppm; CH₂: ~25-35 ppm
¹H NMR (ppm)Bridgehead H: ~3.0-3.5 ppm; CH₂: ~2.0-2.8 ppm
IR (cm⁻¹)C=O stretch: ~1700-1780 cm⁻¹; C-N stretch: ~1350-1450 cm⁻¹

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, transition states can be located and activation energies calculated, providing a detailed picture of the reaction pathway.

Ring-Opening Reactions: The strained cyclobutane ring is a key feature of the molecule's reactivity. Computational studies can model the ring-opening reactions of the cyclobutane moiety under various conditions, such as thermal or photochemical activation. The stability of the resulting intermediates, which could be biradical or zwitterionic, can be assessed to predict the most likely reaction products.

Nucleophilic Acyl Substitution: The carbonyl groups of the imide are susceptible to nucleophilic attack. DFT calculations can model the addition of a nucleophile to one of the carbonyl carbons, followed by either ring-opening of the pyrrolidine-2,4-dione (B1332186) or substitution at the carbonyl group. The calculated energy barriers for these pathways can help predict the regioselectivity and stereoselectivity of such reactions.

Advanced Conformational Analysis through Molecular Dynamics Simulations and Ab Initio Methods

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. nih.gov

Conformational Dynamics: MD simulations can reveal the flexibility of the bicyclic system and the accessible conformations at different temperatures. nih.gov By simulating the motion of the atoms over nanoseconds or longer, it is possible to observe transitions between different puckered conformations of the rings and to understand how the molecule might interact with its environment, such as a solvent or a biological receptor.

Ab Initio Methods: For a more accurate description of the potential energy surface and conformational energies, high-level ab initio methods can be employed. These methods, while computationally more expensive than DFT, can provide benchmark data for the relative energies of different conformers and for the energy barriers separating them. This information is crucial for a complete understanding of the molecule's conformational landscape.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione?

  • Methodological Answer : The compound is synthesized via photochemical intramolecular [2+2] cycloaddition reactions. For example, benzaldehyde, allylamine, and cinnamic acid are used as starting materials, with UV irradiation to induce cyclization . Alternative methods include reductive ring-opening of intermediates followed by chiral resolution (e.g., using 10% Pd/C and trifluoroacetic acid for deprotection) .

Table 1: Synthetic Method Comparison

MethodKey Reagents/ConditionsYieldSelectivity ControlReference
Photochemical [2+2]UV light, benzaldehyde derivatives60-80%Stereochemical control via chiral auxiliaries
Reductive cyclizationLiBH₄, NaOMe, Pd/C hydrogenation70-90%Chiral resolution via diastereomeric salts

Q. How is the stereochemistry of the bicyclic core confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. For example, crystal structures reveal planar cyclobutane rings (89.64–90.37° bond angles) and hydrogen-bonded chains via N–H⋯O interactions . Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers .

Q. What pharmacological targets are associated with this scaffold?

  • Methodological Answer : The scaffold shows high affinity for dopamine D₄ and serotonin 5-HT₂A receptors, with selectivity over D₂ receptors (e.g., LU-111995: D₄ Ki = 2.3 nM vs. D₂ Ki = 320 nM) . Derivatives also act as α4β2 nicotinic acetylcholine receptor (nAChR) agonists with >100-fold selectivity over α3β4 subtypes .

Advanced Research Questions

Q. How can photochemical synthesis be optimized for scalability and enantiomeric purity?

  • Methodological Answer : Microfluidic reactors improve reaction control by enhancing light penetration and reducing side reactions. Use of chiral templates (e.g., (R)-BINOL) during cycloaddition can enhance enantioselectivity (>90% ee) . Post-synthesis, dynamic kinetic resolution with enzymes (e.g., lipases) may further purify enantiomers .

Q. What strategies resolve contradictions in receptor binding data across studies?

  • Methodological Answer : Discrepancies in D₄/5-HT₂A affinity ratios (e.g., LU-111995 vs. A-366833) may arise from assay conditions. Standardize protocols:

  • Use uniform membrane preparations (e.g., CHO cells expressing human receptors).
  • Validate with reference ligands (e.g., clozapine for D₄, ketanserin for 5-HT₂A) .
    • Table 2: Receptor Binding Data Comparison
CompoundD₄ Ki (nM)5-HT₂A Ki (nM)α4β2 nAChR EC₅₀ (nM)Reference
LU-1119952.312.5N/A
A-366833N/AN/A8.7

Q. How do structural modifications impact α4β2 nAChR selectivity?

  • Methodological Answer : Pyridine ring substitutions at the 6-position (e.g., Br, Cl, CH₃) increase α4β2 affinity while reducing α3β4 activity. For example, (1R,5S)-6-bromo-3-azabicyclo[3.2.0]heptane derivatives show α4β2 EC₅₀ = 15 nM vs. α3β4 EC₅₀ >10,000 nM . Docking studies (e.g., Glide SP) predict interactions with β2 subunit residues (Leu119, Tyr126) .

Q. What analytical methods validate synthetic intermediates and byproducts?

  • Methodological Answer :

  • LC-MS : Monitor reaction progress (e.g., m/z 658.9 [M+H]⁺ for a thiazole intermediate) .
  • ¹H NMR : Characterize diastereomers via coupling constants (e.g., δ 4.51 ppm for bridgehead protons) .
  • HPLC : Use chiral columns (e.g., Chiralpak IA) to confirm enantiopurity (>98% ee) .

Key Research Gaps and Recommendations

  • Stereochemical Stability : Investigate racemization under physiological conditions using accelerated stability studies (40°C/75% RH) .
  • In Vivo Efficacy : Develop PET tracers (e.g., ¹⁸F-labeled analogs) to assess blood-brain barrier penetration in primate models .

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